molecular formula C10H14ClNO B6164773 (azetidin-3-yl)(phenyl)methanol hydrochloride CAS No. 1398705-10-6

(azetidin-3-yl)(phenyl)methanol hydrochloride

Cat. No.: B6164773
CAS No.: 1398705-10-6
M. Wt: 199.68 g/mol
InChI Key: ABCUTHOEKRCYIS-UHFFFAOYSA-N
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Description

(azetidin-3-yl)(phenyl)methanol hydrochloride is an organic compound that features a four-membered azetidine ring attached to a phenyl group and a methanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor to form the azetidine ring, followed by functionalization to introduce the phenyl and methanol groups .

Industrial Production Methods

Industrial production methods for (azetidin-3-yl)(phenyl)methanol hydrochloride often involve optimized synthetic routes that maximize yield and minimize costs. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production. The compound is usually produced in a crystalline form and is purified through recrystallization or other purification techniques .

Chemical Reactions Analysis

Types of Reactions

(azetidin-3-yl)(phenyl)methanol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

(azetidin-3-yl)(phenyl)methanol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (azetidin-3-yl)(phenyl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various chemical reactions, potentially leading to the formation of active intermediates that exert biological effects. The phenyl and methanol groups may also contribute to the compound’s overall activity by interacting with specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

    3-Azetidinemethanol hydrochloride: Similar in structure but lacks the phenyl group.

    (azetidin-3-yl)methanol hydrochloride: Similar but without the phenyl group.

    (azetidin-3-yl)phenylmethanol: Similar but without the hydrochloride salt form.

Uniqueness

(azetidin-3-yl)(phenyl)methanol hydrochloride is unique due to the presence of both the azetidine ring and the phenyl group, which confer distinct chemical properties and reactivity. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts .

Properties

CAS No.

1398705-10-6

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

azetidin-3-yl(phenyl)methanol;hydrochloride

InChI

InChI=1S/C10H13NO.ClH/c12-10(9-6-11-7-9)8-4-2-1-3-5-8;/h1-5,9-12H,6-7H2;1H

InChI Key

ABCUTHOEKRCYIS-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C(C2=CC=CC=C2)O.Cl

Purity

95

Origin of Product

United States

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